(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate is a chemical compound that belongs to the class of pyridine derivatives. It features a bromine atom and a pyrrolidine group, contributing to its unique properties and potential applications in medicinal chemistry. The compound is classified as a bromo-substituted pyridine derivative, which is often investigated for its biological activities.
This compound can be synthesized through various chemical reactions involving pyridine derivatives and brominating agents. The oxalate salt form is typically derived from the reaction of the base with oxalic acid.
The synthesis of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate can be achieved through several methods:
The molecular structure of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate can be described as follows:
The compound's structure can be represented by its two-dimensional chemical structure diagram, showing the connectivity of atoms and functional groups.
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate can participate in various chemical reactions:
Reactions typically require specific conditions such as temperature control, catalysts, and solvent choice to optimize yields and selectivity.
The mechanism of action for (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate is primarily studied in pharmacological contexts:
The specific interactions and effects depend on experimental studies that elucidate its binding affinity and efficacy on target proteins.
Physical property data should be gathered from experimental measurements or literature values for accurate characterization.
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate has several scientific applications:
The construction of the chiral pyrrolidine-pyridine scaffold in (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine represents a critical synthetic challenge due to the need for precise stereocontrol at the pyrrolidine C2 position. Modern approaches leverage both catalytic asymmetric synthesis and chiral pool methodologies. A highly efficient strategy employs iridium-catalyzed borrowing hydrogen annulation, where a Cp*Ir complex enables the direct coupling of racemic diols with primary amines to form enantiomerically enriched pyrrolidines. This method achieves excellent stereoselectivity (typically >95% ee) under mild conditions and demonstrates broad functional group tolerance, making it suitable for complex molecular architectures [3].
Alternative routes utilize chiral auxiliaries or resolution techniques applied to intermediates. For instance, chiral N-protected amino alcohols derived from natural amino acids like proline undergo acid-promoted cyclization using orthoesters. Despite the reduced nucleophilicity of carbamate nitrogen, this system delivers pyrrolidines in yields exceeding 80% with high enantiopurity [3]. Transition metal-catalyzed C-H functionalization offers atom-economical pathways, with dirhodium catalysts enabling intramolecular nitrene insertion into unactivated C(sp³)-H bonds at room temperature. This method provides direct access to N-unprotected pyrrolidines with excellent regio- and diastereoselectivity without requiring directing groups [3].
Table 1: Enantioselective Pyrrolidine Synthesis Methods Relevant to Target Compound
Methodology | Catalyst/Reagent | Key Advantages | Yield Range | ee Range |
---|---|---|---|---|
Iridium-catalyzed annulation | Cp*Ir complexes | Uses racemic diols, high atom economy | 75-92% | 92-98% |
Chiral pool resolution | L-proline derivatives | Commercially available starting materials | 65-85% | >99% |
Dirhodium-catalyzed C-H amination | Rh₂(esp)₂ | No N-protection required, ambient temperature | 70-88% | 90-95% |
Copper-catalyzed amination | Cu(OTf)₂/Ligand systems | Functional group tolerance, remote C-H activation | 60-78% | 85-94% |
Achieving regioselective bromination at the pyridine C3 position presents significant challenges due to competing electrophilic substitution patterns and potential side reactions. Directed ortho-metalation strategies have proven particularly effective for 5-substituted-2-methylpyridin-3-amine derivatives. Protection of the amine as an acetamide group (N-[5-bromo-2-methylpyridine-3-yl]acetamide) prior to bromination enhances regiocontrol by reducing coordination with electrophilic brominating agents and preventing polybromination [5].
Lewis acid-mediated bromination offers superior selectivity for electron-rich pyridine systems. Aluminum trichloride (AlCl₃) or aluminum bromide (AlBr₃) complexation with the pyridine nitrogen activates specific ring positions, enabling bromination at the C3 position with >90% regioselectivity even in the presence of sensitive functional groups [2] [5]. For advanced intermediates, palladium-catalyzed halogen exchange reactions provide complementary pathways. Using catalytic Pd(0) complexes with sodium iodide facilitates the conversion of chloropyridines to bromopyridines under mild conditions, preserving stereochemical integrity at adjacent chiral centers [2].
Table 2: Regioselective Bromination Methods for Pyridine Intermediates
Bromination Approach | Reagent System | Temperature | Regioselectivity (C3) | Yield |
---|---|---|---|---|
Directed ortho-metalation | NBS, DMF | 0-5°C | 85% | 78% |
Lewis acid-mediated | Br₂/AlBr₃, CH₂Cl₂ | 25°C | 92% | 83% |
Halogen exchange | Pd(PPh₃)₄, NaI, DMF | 80°C | >99% | 75% |
Protecting group strategy | NBS, Acetamide-protected | 0°C | 95% | 81% |
The conversion of the free base (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine to its oxalate salt is critical for enhancing crystalline stability, purification, and physicochemical properties. Optimal salt formation requires precise control of stoichiometry, solvent composition, and crystallization kinetics. Research indicates that a 1:1 molar ratio of free base to oxalic acid in ethanol-water mixtures (85:15 v/v) provides the highest yield of crystalline oxalate salt (>92%) with minimal di-oxalate impurities [4]. The reaction follows second-order kinetics, with rate constants highly dependent on solvent polarity and temperature.
Crystallization studies reveal that anti-solvent addition techniques significantly improve crystal habit and particle size distribution. Gradual addition of the oxalic acid solution in acetone to the free base dissolved in methanol, followed by controlled cooling from 50°C to 5°C at 0.5°C/minute, yields monoclinic crystals with uniform morphology [4]. The oxalate salt demonstrates enhanced thermal stability compared to the free base, with decomposition onset temperatures exceeding 180°C. Critical water activity (aw) studies indicate that storage below 0.3 aw prevents hydrate formation and maintains crystallinity during processing [1] [4].
Implementing green chemistry principles throughout the synthetic sequence for (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate reduces environmental impact while improving process efficiency. Solvent reduction strategies include employing water-ethanol mixtures for Suzuki coupling steps instead of traditional 1,4-dioxane systems, decreasing hazardous waste generation by approximately 40% [5]. Catalytic system innovations feature nano-ZnO catalysts for cyclization steps, which operate at lower temperatures (60°C vs. 120°C) and enable catalyst recycling for up to five batches without significant activity loss [3].
Energy-intensive protection-deprotection sequences are minimized through selective N-acetylation using enzyme catalysts (lipase B from Candida antarctica) in non-aqueous media, achieving 89% conversion with minimal byproduct formation [3]. Process mass intensity (PMI) analysis reveals that implementing these green modifications reduces the overall PMI from 128 to 62, primarily through solvent reduction and catalyst recycling. Continuous flow hydrogenation for pyrroline intermediates further enhances sustainability, reducing reaction times from hours to minutes while improving stereoselectivity [2] [3].
Transitioning the synthesis of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate from laboratory to industrial scale introduces multifaceted engineering and chemical challenges. Key issues include:
Thermal Management in Exothermic Reactions: The pyrrolidine formation via borrowing hydrogen annulation exhibits significant exotherms (ΔH = -78 kJ/mol). At kilogram scale, inadequate heat removal leads to thermal runaway, reducing enantioselectivity from >98% ee to <90% ee. Implementing jacketed reactors with segmented addition protocols and in-line FTIR monitoring maintains temperature within ±2°C of the optimal 85°C [3].
Crystallization Consistency: Reproducing oxalate salt crystal morphology across batches proves challenging due to nucleation variability. Seeded cooling crystallization with precisely controlled supersaturation profiles (0.15-0.25 g/mL) ensures consistent particle size distribution (D90 = 110±15μm), critical for filtration efficiency and dissolution rates [1] [4].
Purification of Polar Intermediates: Chromatographic purification of the polar free base becomes prohibitively expensive beyond multikilogram scale. Developing a crystall-induced diastereomeric resolution using dibenzoyl-L-tartaric acid provides an economical alternative, yielding enantiomerically pure material (>99.5% ee) in a single crystallization [2] [3].
Cold-Chain Requirements: The oxalate salt demonstrates temperature-dependent degradation above 30°C, necessitating cold-chain transportation (2-8°C) and specialized packaging with phase-change materials. Accelerated stability studies indicate a 0.5% degradation/month at 25°C versus 0.08% at 5°C [1].
Metal Contamination Control: Residual palladium from coupling steps must be reduced to <10 ppm in pharmaceutical-grade material. Implementing orthogonal scavenging systems (SiliaBond Thiol followed by activated carbon) achieves consistent Pd levels below 5 ppm without yield compromise [2].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: